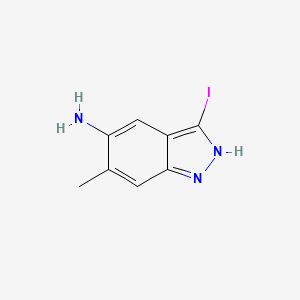

3-Iodo-6-methyl-1H-indazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

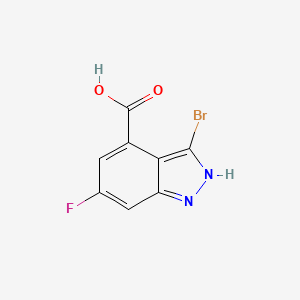

“3-Iodo-6-methyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H8IN3. It has an average mass of 273.074 Da and a monoisotopic mass of 272.976288 Da .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Iodo-6-methyl-1H-indazol-5-amine” belongs, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-indazol-5-amine” consists of a 1H-indazole ring, which is a type of heterocycle, substituted with an iodine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-6-methyl-1H-indazol-5-amine” are not mentioned in the search results, indazoles in general can undergo a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-6-methyl-1H-indazol-5-amine” include its molecular formula (C8H8IN3), average mass (273.074 Da), and monoisotopic mass (272.976288 Da) .Aplicaciones Científicas De Investigación

Antitumor Activity

3-Iodo-6-methyl-1H-indazol-5-amine: has been studied for its potential in cancer treatment. Derivatives of this compound have shown promising results in inhibiting the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . For instance, certain derivatives have demonstrated selective cytotoxicity towards cancer cells over normal cells, indicating a potential for developing effective and low-toxic anticancer agents .

Apoptosis Induction

Research indicates that 3-Iodo-6-methyl-1H-indazol-5-amine derivatives can induce apoptosis in cancer cells. This is a critical mechanism for anticancer drugs as it leads to programmed cell death, thereby reducing tumor growth. The compounds may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Cell Cycle Arrest

Some studies have found that 3-Iodo-6-methyl-1H-indazol-5-amine derivatives can cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines. This action prevents the cells from dividing and proliferating, which is a key step in cancer progression .

Antimicrobial Activity

While primarily researched for antitumor properties, indazole derivatives, including 3-Iodo-6-methyl-1H-indazol-5-amine , may also possess antimicrobial activity. This includes potential antibacterial properties against various pathogens, which could be valuable in developing new antibiotics .

Chemotherapy Drug Development

The compound’s derivatives are being explored as scaffolds for the development of novel chemotherapy drugs. Their high efficiency and low toxicity profiles make them suitable candidates for overcoming the limitations of current chemotherapy drugs, such as poor selectivity and drug resistance .

Molecular Hybridization Strategy

3-Iodo-6-methyl-1H-indazol-5-amine: is used in molecular hybridization strategies to design new compounds with enhanced biological activities. By combining pharmacophores from different molecules, researchers aim to create derivatives with improved antitumor activities .

Inhibitors for Cancer Treatment

The compound’s derivatives are being evaluated as inhibitors that can be used in cancer treatment. They are tested for their ability to inhibit key pathways involved in cancer cell survival and proliferation, such as the p53/MDM2 pathway .

Synthetic Drug Research

As part of synthetic drug research, 3-Iodo-6-methyl-1H-indazol-5-amine serves as a starting material for synthesizing a variety of indazole derivatives. These derivatives are then screened for a wide range of biological activities, contributing to the discovery of new drugs .

Direcciones Futuras

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

Mecanismo De Acción

Target of Action

The primary target of 3-Iodo-6-methyl-1H-indazol-5-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is known to be involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

3-Iodo-6-methyl-1H-indazol-5-amine acts as an IDO1 inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition can lead to the suppression of IDO1 protein expression .

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway , which is the primary route of tryptophan catabolism . By inhibiting IDO1, 3-Iodo-6-methyl-1H-indazol-5-amine can decrease the production of kynurenine and its downstream metabolites . This can have various downstream effects, including the modulation of immune responses and the suppression of tumor growth .

Pharmacokinetics

The compound’smolecular weight (273.07 g/mol) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

The inhibition of IDO1 by 3-Iodo-6-methyl-1H-indazol-5-amine can lead to anti-proliferative activity in certain cancer cells . For example, one derivative of this compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116), with an IC50 value of 0.4 ± 0.3 mM . This compound also remarkably suppressed the IDO1 protein expression .

Propiedades

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methyl-1H-indazol-5-amine | |

CAS RN |

1000343-40-7 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)